molecular formula C13H20BrN5O2S B4123547 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4123547
M. Wt: 390.30 g/mol
InChI Key: XGPRAJVTPDXQQN-UHFFFAOYSA-N
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Description

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an acetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The acetylation step is then carried out, and finally, the hydrazinecarbothioamide moiety is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the pyrazole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential against various diseases.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE include other pyrazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN5O2S/c1-8-12(14)9(2)19(18-8)7-11(20)16-17-13(22)15-6-10-4-3-5-21-10/h10H,3-7H2,1-2H3,(H,16,20)(H2,15,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPRAJVTPDXQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=S)NCC2CCCO2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE

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